molecular formula C50H88N14O15 B612389 NoxA1ds CAS No. 1435893-78-9

NoxA1ds

Cat. No.: B612389
CAS No.: 1435893-78-9
M. Wt: 1125.33
InChI Key: DHBOJLLJKHKZGT-XTGVMIFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoxA1ds is a highly selective inhibitor of NADPH oxidase isoform 1 (NADPH oxidase 1). This compound is designed to block the interaction between NADPH oxidase 1 and its activator subunit, NADPH oxidase activator 1, which is necessary for the production of superoxide anions. This compound has shown efficacy in research related to hypertension, atherosclerosis, and neoplasia .

Scientific Research Applications

NoxA1ds has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the role of NADPH oxidase 1 in various chemical processes.

    Biology: Helps in understanding the biological functions of NADPH oxidase 1 and its role in cellular signaling and reactive oxygen species production.

    Medicine: Investigated for its potential therapeutic applications in diseases such as hypertension, atherosclerosis, and cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting NADPH oxidase 1 .

Mechanism of Action

Target of Action

NoxA1ds is a highly efficacious and selective inhibitor of Nox1 (NADPH oxidase isoform 1) . Nox1 is a reactive oxygen species (ROS)-generating enzyme that plays a crucial role in various biological processes, including host defense, hormone biosynthesis, oxygen sensing, and signal transduction .

Mode of Action

This compound works by establishing a critical interaction site for Nox1-NOXA1 binding required for enzyme activation . It blocks the interaction of Nox1 with NoxA1, which is necessary for superoxide anion production . This disruption of Nox1:NOXA1 association inhibits the assembly of the enzyme .

Biochemical Pathways

The inhibition of Nox1 by this compound affects several biochemical pathways. For instance, it has been shown to inhibit the MEF2B-Nox1-ROS pathway, which is upregulated under pathological stretch conditions . This pathway promotes a vascular smooth muscle cell (VSMC) phenotypic switch from a contractile to a synthetic phenotype .

Result of Action

The inhibition of Nox1 by this compound has several molecular and cellular effects. It reduces the production of reactive oxygen species (ROS), leading to a decrease in oxidative stress . This can lead to a reduction in inflammation and tissue damage . In the context of vascular health, this compound has been shown to rescue age-impaired blood flow and angiogenesis, and decrease vascular smooth muscle cell migration .

Action Environment

Environmental factors can influence the action of this compound. For example, pathological conditions such as hypertension can stimulate the upregulation of the MEF2B-Nox1-ROS pathway . In such conditions, the use of this compound can help inhibit this pathway and mitigate the associated effects .

Biochemical Analysis

Biochemical Properties

NoxA1ds plays a significant role in biochemical reactions by inhibiting Nox1, a major source of ROS in cells . It interacts with Nox1 and disrupts the association between Nox1 and NOXA1, thereby inhibiting enzyme assembly and the production of superoxide anion .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits Nox1-derived superoxide anion production in a reconstituted Nox1 cell-free system . In human colon cancer cells exclusively expressing Nox1, this compound significantly inhibits whole-cell-derived superoxide generation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to Nox1 and disruption of the Nox1-NOXA1 association, which is necessary for enzyme activation . This disruption inhibits the production of superoxide anion, a type of ROS .

Dosage Effects in Animal Models

It has been used in in vivo models and shown to be effective in superoxide inhibition and protection from neurovascular dysfunction .

Metabolic Pathways

This compound is involved in the metabolic pathways of Nox1, a member of the NADPH oxidase family . By inhibiting Nox1, it affects the production of ROS, which are key players in various metabolic processes .

Transport and Distribution

It has been shown to cross the plasma membrane in human colon cancer cells .

Subcellular Localization

Nox1, the target of this compound, has been found to be localized in specific subcellular regions: Nox1 in the plasma membrane and Nox4 in the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions

NoxA1ds is synthesized as a peptide inhibitor. The synthesis involves the preparation of a peptide sequence that mimics the docking site on NADPH oxidase 1 necessary for its interaction with NADPH oxidase activator 1. The peptide sequence is then modified to enhance its stability and efficacy .

Industrial Production Methods

The industrial production of this compound involves solid-phase peptide synthesis (SPPS), a method commonly used for the synthesis of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process includes deprotection and coupling steps, followed by purification to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

NoxA1ds primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its peptide nature .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as protected amino acids, coupling agents like N,N’-diisopropylcarbodiimide (DIC), and deprotecting agents like trifluoroacetic acid (TFA). The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, which is then purified to remove any side products or impurities. The final product is a highly pure peptide inhibitor .

Properties

IUPAC Name

(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H88N14O15/c1-25(2)22-33(44(73)55-24-36(65)58-31(14-9-11-19-51)45(74)56-28(7)42(71)59-32(15-10-12-20-52)46(75)62-39(26(3)4)41(54)70)60-43(72)29(8)57-47(76)34(23-38(68)69)61-49(78)40(27(5)6)63-48(77)35-16-13-21-64(35)50(79)30(53)17-18-37(66)67/h25-35,39-40H,9-24,51-53H2,1-8H3,(H2,54,70)(H,55,73)(H,56,74)(H,57,76)(H,58,65)(H,59,71)(H,60,72)(H,61,78)(H,62,75)(H,63,77)(H,66,67)(H,68,69)/t28-,29-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBOJLLJKHKZGT-XTGVMIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H88N14O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1125.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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